Sulfamoyl chloride

Catalog No.
S702812
CAS No.
7778-42-9
M.F
ClH2NO2S
M. Wt
115.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamoyl chloride

CAS Number

7778-42-9

Product Name

Sulfamoyl chloride

IUPAC Name

sulfamoyl chloride

Molecular Formula

ClH2NO2S

Molecular Weight

115.54 g/mol

InChI

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4)

InChI Key

QAHVHSLSRLSVGS-UHFFFAOYSA-N

SMILES

NS(=O)(=O)Cl

Synonyms

Amidosulfonic Acid Chloride; Amidosulfonyl Chloride; Aminosulfonyl Chloride; Chloroimidosulfuric Acid; NSC 158265;

Canonical SMILES

NS(=O)(=O)Cl

Chan–Lam Coupling Reaction for Synthesis of Unsymmetrical N-Arylsulfamides

Silyl Radical-Mediated Activation for Direct Access to Aliphatic Sulfonamides from Alkenes

Three-Component Synthesis of Sulfonamides

Visible-Light-Activated Redox-Neutral Formation of Sulfonates and Sulfonamides

Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation

Silyl Radical-Mediated Activation of Sulfamoyl Chlorides

Generation and Precise Control of Sulfonyl Radicals

Sulfamoyl chloride is an important chemical compound characterized by the presence of a sulfamoyl functional group attached to a chlorine atom. Its molecular formula is ClSO2NH2\text{ClSO}_2\text{NH}_2, and it is commonly used as a reagent in organic synthesis. The compound appears as a colorless to yellowish liquid and has a pungent odor, typical of many chlorinated compounds. Sulfamoyl chloride is highly reactive, particularly with amines, leading to the formation of various sulfamides, which are significant in medicinal chemistry.

Sulfamoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe irritation to skin, eyes, and respiratory tract upon contact or inhalation.

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood when handling.
    • Work in a well-ventilated area.
    • Avoid contact with skin, eyes, and clothing.
    • Store in a cool, dry place under inert atmosphere.

  • Formation of Sulfamides: The most common reaction involves the nucleophilic attack of amines on sulfamoyl chloride, resulting in the formation of sulfamides. This reaction typically requires a base to neutralize the hydrochloric acid produced during the process .
  • Reactivity with Nucleophiles: Sulfamoyl chloride can react with various nucleophiles, including alcohols and thiols, leading to the formation of sulfonamides and other derivatives .
  • Sulfamoylation Reactions: The compound can also engage in sulfamoylation reactions, where it adds a sulfamoyl group to substrates under basic conditions, contributing to the synthesis of more complex organic molecules .

Sulfamoyl chloride derivatives exhibit significant biological activity. Compounds derived from sulfamoyl chloride, particularly sulfamides, are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, making them effective against various bacterial infections. Additionally, some derivatives have shown promise in treating conditions such as cancer and diabetes due to their ability to modulate biological pathways .

The synthesis of sulfamoyl chloride can be achieved through several methods:

  • Chlorosulfonic Acid Method: One common approach involves reacting chlorosulfonic acid with ammonia or primary amines. This method allows for the straightforward production of sulfamoyl chloride from readily available starting materials .
  • Direct Chlorination: Another method is the direct chlorination of sulfamic acid using thionyl chloride or phosphorus pentachloride, providing a more controlled reaction environment .
  • Sulfation of Amines: Sulfamoyl chloride can also be synthesized by sulfation reactions involving amines and sulfur trioxide complexes under specific conditions .

Sulfamoyl chloride finds diverse applications across various fields:

  • Pharmaceuticals: It is primarily used in the synthesis of sulfonamide antibiotics and other therapeutic agents.
  • Agriculture: The compound serves as a precursor for agrochemicals that control pests and diseases in crops.
  • Chemical Synthesis: In organic chemistry, it acts as a versatile reagent for introducing sulfamoyl groups into different substrates, aiding in the development of new materials and compounds .

Studies have indicated that sulfamoyl chloride interacts with various biological molecules, influencing their function and activity. For instance, its derivatives have been studied for their interactions with enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing new drugs that target specific biological processes while minimizing side effects .

Sulfamoyl chloride shares similarities with several other compounds that contain sulfonamide or sulfamide groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
SulfanilamideSulfonamideKnown for its antibacterial properties; simpler structure than sulfamoyl chloride.
N-ArylsulfamideSulfamideDerived from arylamines; used extensively in drug design.
Sulfamic AcidSulfonic AcidA non-chlorinated analog; less reactive but useful in similar applications.
Chlorosulfonic AcidChlorinated AcidA precursor for sulfamoyl chloride; more reactive due to multiple chlorine atoms.

Sulfamoyl chloride stands out due to its reactivity and versatility in forming diverse chemical entities through its unique functional group structure.

XLogP3

-0.3

UNII

65MMZ8TWQ5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7778-42-9

Wikipedia

Chlorosulfamic acid

Dates

Last modified: 08-15-2023

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